N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE
Description
N-(4-(Acetylamino)phenyl)-1-naphthamide is an aromatic amide derivative characterized by a naphthalene ring system linked to a phenyl group bearing an acetylamino substituent.
Properties
IUPAC Name |
N-(4-acetamidophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)20-15-9-11-16(12-10-15)21-19(23)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSYCGTYEZYKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE typically involves the amidation of phenol derivatives. One common method includes the reaction of 4-aminophenol with acetic anhydride to form 4-acetylaminophenol, which is then coupled with 1-naphthoyl chloride under basic conditions to yield the desired product . The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sodium acetate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-(ACETYLAMINO)PHENYL)-1-NAPHTHAMIDE involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound induces hyperacetylation of histones, leading to changes in gene expression and cell cycle regulation . This mechanism is particularly relevant in its antitumor activity, where it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs such as other aryl amides or naphthamide derivatives. The provided evidence () details N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8), a propanamide derivative with a piperidinyl group and methoxymethyl substituent. While both compounds share an amide backbone, their structural and functional differences are significant:
Key Differences
In contrast, the acetylamino-phenyl-naphthamide structure may favor interactions with enzymes or receptors via its aromatic and hydrogen-bonding groups.
Solubility and Stability : The methoxymethyl group in the propanamide derivative likely enhances solubility in polar solvents compared to the naphthamide’s hydrophobic naphthalene ring.
Research Findings and Data Gaps
- No comparative studies on pharmacokinetics, toxicity, or synthesis routes are available in the provided materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(4-(acetylamino)phenyl)-1-naphthamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between naphthalene derivatives (e.g., 1-naphthoic acid) and acetylamino-substituted anilines. Common methods include:
- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under inert atmospheres.
- Stepwise functionalization : Acetylation of 4-aminophenyl intermediates followed by coupling with 1-naphthoyl chloride .
- Critical Parameters : Temperature (optimized at 0–25°C to prevent side reactions), solvent polarity (DMF enhances solubility of aromatic intermediates), and stoichiometric ratios (1:1.2 for amine:acyl chloride) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for signals at δ 2.1 ppm (acetyl CH₃), δ 7.2–8.5 ppm (aromatic protons of naphthamide and phenyl groups).
- ¹³C NMR : Peaks at ~170 ppm (amide carbonyl) and 168 ppm (acetyl carbonyl) confirm functional groups .
- IR : Bands at ~3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1540 cm⁻¹ (C-N bend) .
- Purity Assessment : HPLC with UV detection (λmax ~255 nm) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NMR splitting) for this compound?
- Methodological Answer :
- Impurity Analysis : Use preparative TLC or column chromatography to isolate byproducts (e.g., unreacted naphthoyl chloride or acetylated aniline derivatives).
- Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational changes or rotational barriers in the acetylamino group .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance hydrogen-bonding interactions with biological targets.
- Electrophilicity : Hammett substituent constants (σ) correlate with amide bond stability; electron-donating groups (e.g., -OCH₃) reduce hydrolysis rates in physiological conditions .
- Experimental Design : Synthesize analogs (e.g., 4-nitro or 4-methoxy derivatives) and compare binding affinities using SPR or ITC .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer :
- Process Optimization :
- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification.
- Use flow chemistry for controlled mixing and heat dissipation .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progress .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound in aqueous buffers?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the amide bond under acidic (pH <3) or basic (pH >10) conditions.
- Stabilization Strategies :
- Use lyoprotectants (e.g., trehalose) for lyophilized formulations.
- Buffers near physiological pH (7.4) with low ionic strength to minimize hydrolysis .
- Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis of degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
